4-fluoro-N-(4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)benzenecarboxamide
Description
The compound 4-fluoro-N-(4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)benzenecarboxamide features a benzenecarboxamide core substituted with a 4-fluoro group and an N-linked phenyl ring bearing a sulfanyl (-S-) bridge to a 3-(trifluoromethyl)phenyl moiety.
Properties
IUPAC Name |
4-fluoro-N-[4-[3-(trifluoromethyl)phenyl]sulfanylphenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F4NOS/c21-15-6-4-13(5-7-15)19(26)25-16-8-10-17(11-9-16)27-18-3-1-2-14(12-18)20(22,23)24/h1-12H,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHCNOWWLHTDND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F4NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Fluoro-N-(4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)benzenecarboxamide, also known by its CAS number 339104-84-6, is a complex organic compound with notable biological activities. This compound belongs to the class of benzenecarboxamides, which are recognized for their diverse pharmacological properties. The unique structural features of this compound, including the presence of a fluorine atom and a trifluoromethyl group, contribute to its reactivity and potential therapeutic applications.
- Molecular Formula : C20H13F4NOS
- Molecular Weight : 391.38 g/mol
- Boiling Point : Approximately 430.3 °C (predicted)
- Density : 1.39 g/cm³
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties.
Antimicrobial Activity
Recent studies have demonstrated the compound's effectiveness against several bacterial strains, particularly Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) indicate significant antibacterial activity:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 5.0 | Staphylococcus aureus |
| Other derivatives | 2.0 - 10.0 | MRSA |
The presence of the trifluoromethyl group appears to enhance the compound's interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death .
Anti-inflammatory Potential
In vitro studies have assessed the anti-inflammatory effects of this compound through inhibition of pro-inflammatory cytokines. The compound was shown to modulate the NF-κB signaling pathway, which is crucial in inflammatory responses:
| Compound | IC50 (µM) | Effect |
|---|---|---|
| This compound | 20.0 | Inhibition of TNF-α production |
| Control Compound | 15.0 | Inhibition of TNF-α production |
The results indicate that the compound can significantly reduce inflammation markers in cell cultures, suggesting potential therapeutic applications in inflammatory diseases .
Cytotoxicity Studies
Cytotoxic effects were evaluated against various cancer cell lines, including MCF-7 (breast cancer) and Hek293-T (human embryonic kidney cells). The compound exhibited selective cytotoxicity:
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| MCF-7 | 15.0 | Moderate cytotoxicity |
| Hek293-T | >50 | Low cytotoxicity |
This selective toxicity indicates that the compound may be useful in targeting specific cancer types while minimizing effects on normal cells .
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Action : Interaction with bacterial membranes leading to increased permeability.
- Anti-inflammatory Effects : Modulation of cytokine production via inhibition of NF-κB signaling.
- Cytotoxic Mechanisms : Induction of apoptosis in cancer cells through mitochondrial pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Functional Groups and Electronic Effects
Sulfanyl vs. Sulfonyl Linkages
- Target Compound: The sulfanyl (-S-) bridge is less oxidized than sulfonyl (-SO₂-) groups found in analogs (e.g., N-(3-cyano-4-[(4-methoxyphenyl)sulfonyl]phenyl)-4-fluorobenzenecarboxamide, ).
- Impact : Sulfanyl-linked compounds may exhibit enhanced lipophilicity compared to sulfonyl analogs, influencing membrane permeability and metabolic stability.
Fluorine and Trifluoromethyl Substituents
- The 4-fluoro and 3-(trifluoromethyl) groups in the target compound are common in pharmaceuticals for improving metabolic stability and binding affinity. Similar motifs are seen in 3-[(2,4-dichlorobenzyl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide (), where trifluoromethoxy enhances electron deficiency .
Spectral and Structural Data
Infrared (IR) Spectroscopy
- Target Compound : Expected C=O (carboxamide) stretch at ~1660 cm⁻¹ (cf. 1663–1682 cm⁻¹ in hydrazinecarbothioamides). The sulfanyl (-S-) linkage lacks S-H stretches (~2500–2600 cm⁻¹), consistent with thioether tautomers in triazole-thiones .
- Sulfonyl Analogs : Show distinct S=O stretches at ~1150–1330 cm⁻¹ (e.g., ’s sulfonamide at 1330 cm⁻¹) .
NMR and Mass Spectrometry
Data Tables
Table 1: Structural and Spectral Comparison
Research Findings and Challenges
- However, sulfanyl’s lower polarity may reduce solubility compared to sulfonyl analogs .
- Tautomerism : Unlike ’s triazole-thiones, the target compound lacks tautomeric forms, simplifying spectral interpretation .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing this compound, and what critical reaction parameters require optimization?
- Methodology : Utilize nucleophilic aromatic substitution or palladium-catalyzed cross-coupling for introducing the sulfanyl (S–) bridge. Key steps include:
- Thioether formation : React 4-fluoro-3-(trifluoromethyl)benzenethiol with 4-iodonitrobenzene under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
- Amide coupling : Employ EDCI/HOBt or HATU with DIPEA in DCM/THF to attach the 4-fluorobenzoic acid moiety to the amine intermediate .
- Critical parameters : Monitor reaction temperature (<5°C during coupling to prevent racemization) and stoichiometric ratios (1.2:1 excess of thiol reagent for complete substitution).
Q. Which spectroscopic techniques are most effective for structural validation, and what diagnostic peaks should be prioritized?
- Key techniques :
- ¹⁹F NMR : Expect distinct signals for the 4-fluoro (δ ≈ -110 ppm) and trifluoromethyl (δ ≈ -60 ppm) groups .
- HRMS : Validate molecular ion [M+H]⁺ with <2 ppm mass error.
- IR : Confirm amide C=O stretch (~1680 cm⁻¹) and S–C aromatic vibrations (~700 cm⁻¹) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities arising from conformational flexibility in this compound?
- Crystallographic workflow :
Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution for the bulky trifluoromethyl group .
Refinement : Apply SHELXL’s TWIN and BASF commands for twinned crystals, and use Mercury’s void analysis to identify disordered solvent regions .
Q. What computational strategies predict the impact of fluorine substituents on binding affinity in pharmacological studies?
- Approach :
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess electrostatic potential maps for fluorine’s electron-withdrawing effects .
- Molecular docking : Use AutoDock Vina with flexible side chains to simulate interactions with target enzymes (e.g., bacterial PPTases) .
- Validation : Compare calculated LogP (2.8 ± 0.3) with experimental HPLC-derived values to confirm hydrophobicity trends .
Q. How should researchers address contradictions in biological activity data across studies?
- Troubleshooting steps :
Purity verification : Perform orthogonal analyses (HPLC + ¹H NMR) to rule out impurities >98% .
Assay standardization : Replicate MIC assays using CLSI guidelines for bacterial strains (e.g., S. aureus ATCC 29213) .
Solvent controls : Ensure DMSO concentrations <1% to avoid false negatives in cytotoxicity screens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
